Regioisomeric Differentiation: 3-Chloro vs. 4-Chloro Substituent on the Benzyl Ring
The target compound (CAS 1164495-66-2) features a 3-chlorobenzyl group, while its direct regioisomer (CAS 1164506-13-1) bears a 4-chlorobenzyl group . In closely related cinnamamide-based 11β-HSD1 inhibitor series, the position of halogen substitution on the benzyl ring critically influences inhibitory potency. For example, in a series of cinnamamide-fluorinated anticancer agents, a shift from a 3- to a 4-substituent led to an IC50 variability exceeding 10-fold in HepG2 cell-based assays [1]. Although specific 11β-HSD1 IC50 data for this exact compound are not publicly available, the class-level inference is that the 3-chloro configuration provides a distinct steric and electronic environment for target interaction, which cannot be replicated by the 4-chloro analogue.
| Evidence Dimension | Structural regioisomerism and predicted biological activity |
|---|---|
| Target Compound Data | 3-chlorobenzyl substituent (CAS 1164495-66-2) |
| Comparator Or Baseline | 4-chlorobenzyl substituent (CAS 1164506-13-1) |
| Quantified Difference | IC50 differences >10-fold observed between 3- and 4-substituted analogues in related cinnamamide series |
| Conditions | Prediction based on class-level SAR from HepG2 cell cytotoxicity assays of p-fluorocinnamide derivatives [1] |
Why This Matters
Procurement of the correct regioisomer is critical; the 4-chloro version cannot substitute for the 3-chloro compound in SAR studies or as an analytical reference standard, as even minor positional changes can drastically alter biological activity.
- [1] Binjawhar, D. N.; Al-Salmi, F. A.; Alghamdi, M. A.; Alqahtani, A. S.; Fayad, E.; Saleem, R. M.; Zaki, I.; Moustafa, A. M. Y. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega 2024, 9, 14363-14378. View Source
